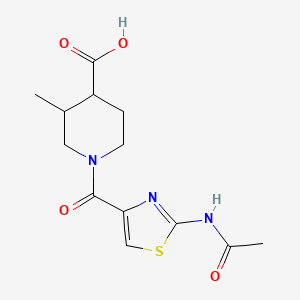
1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid, also known as ATMC, is a chemical compound with a molecular formula of C14H20N4O4S2. It is a thiazole-containing amino acid derivative that has been found to have potential applications in scientific research. ATMC is a synthetic compound that can be synthesized through a variety of methods.
作用機序
The mechanism of action of 1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid is not fully understood. However, it is believed to inhibit the activity of metalloproteinases by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from functioning properly and inhibits its ability to degrade extracellular matrix proteins. This compound also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteinases, which can prevent the invasion and metastasis of cancer cells. This compound also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One advantage of using 1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been found to have potential applications in scientific research, particularly in the areas of cancer and inflammation. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid. One area of research could focus on further elucidating its mechanism of action. This could involve the use of structural biology techniques to determine the binding site of this compound on metalloproteinases. Another area of research could focus on developing derivatives of this compound that have improved activity and selectivity. Additionally, more studies could be conducted to investigate the potential applications of this compound in other areas of scientific research, such as infectious diseases.
合成法
1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid can be synthesized through a variety of methods. One common method involves the reaction of 2-acetamidothiazole-4-carboxylic acid with 3-methylpiperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid has potential applications in scientific research. It has been found to inhibit the activity of metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi.
特性
IUPAC Name |
1-(2-acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-7-5-16(4-3-9(7)12(19)20)11(18)10-6-21-13(15-10)14-8(2)17/h6-7,9H,3-5H2,1-2H3,(H,19,20)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZYDSKKCWPMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)C2=CSC(=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

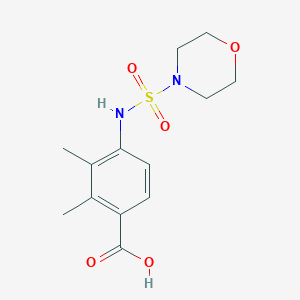
![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)

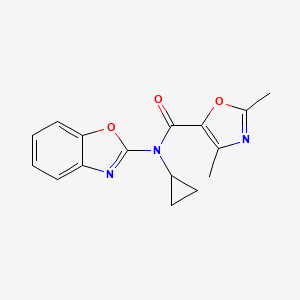
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)
![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
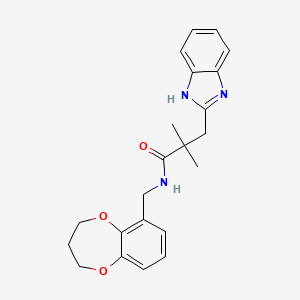
![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)
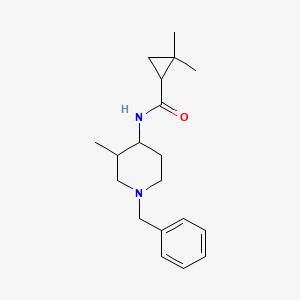
![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)
